2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound is an acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3 and a thioether-linked thiazole moiety at position 4. The triazolopyridazine scaffold is a fused heterocyclic system known for its diverse pharmacological activities, including kinase inhibition and anticancer properties . The thiazole ring, a sulfur- and nitrogen-containing heterocycle, enhances bioavailability and target binding in medicinal chemistry applications .
Properties
IUPAC Name |
2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS2/c23-13(18-16-17-8-9-24-16)10-25-14-7-6-12-19-20-15(22(12)21-14)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMYJFHDJGNPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the desired reactions. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : Reduction reactions can be performed on the triazolo[4,3-b]pyridazine core to yield different derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles like sodium hydride (NaH) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Phenolic derivatives, such as 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide-quinone.
Reduction: : Reduced triazolo[4,3-b]pyridazine derivatives.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its antitumor activity has been evaluated in various studies, making it a promising candidate for further development.
Medicine
The compound's potential as an anxiolytic or antiepileptic agent has been explored. Its ability to modulate biological pathways related to anxiety and epilepsy makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various products.
Mechanism of Action
The mechanism by which 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, leading to the suppression of their activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, contributing to its antitumor properties.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives reported in the literature, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues with Triazolopyridazine/Triazinoquinazoline Cores
Key Observations :
- The triazinoquinazoline derivatives () exhibit high synthesis yields (74–89%) and elevated melting points (>260°C), suggesting thermal stability. However, their biological activities remain underexplored.
- The target compound’s phenyl and thiazole groups may similarly modulate protein interactions.
Analogues with Thiazole/Benzothiazole Moieties
Key Observations :
- Benzothiazole derivatives () with alkoxy or trifluoromethyl groups show potent anticonvulsant or kinase-inhibitory activities. The target compound’s thiazole group may confer similar pharmacokinetic advantages, such as enhanced blood-brain barrier penetration.
- Electron-withdrawing substituents (e.g., CF3 in Compound 20) improve target affinity, suggesting that the phenyl group in the target compound could be optimized for charge interactions .
Analogues with Varied Heterocyclic Substituents
Key Observations :
- Hybrid structures (e.g., triazole-thiazole in ) demonstrate synergistic effects in docking studies, implying that the target compound’s triazolopyridazine-thiazole architecture may enhance multi-target engagement .
- Nucleophilic substitution () is a common synthetic strategy for such compounds, though yields vary with substituent steric and electronic effects.
Biological Activity
The compound 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The compound features a complex structure comprising a thiazole moiety linked to a triazolo-pyridazine core via a thioether. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazolo-Pyridazine Core : This involves cyclization reactions with hydrazine derivatives.
- Introduction of the Phenyl Group : Achieved through palladium-catalyzed cross-coupling reactions.
- Attachment of the Thiazole and Acetamide Groups : These are introduced via nucleophilic substitution reactions.
Biological Activities
The biological activities of this compound have been extensively studied, revealing a range of pharmacological effects:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various human cancer cell lines. It is believed to act through mechanisms such as:
- DNA Intercalation : Disrupting DNA replication in cancer cells.
- Enzyme Inhibition : Targeting topoisomerases and kinases involved in cell proliferation.
In vitro studies have shown that certain derivatives possess IC50 values in the micromolar range against cancer cell lines like HCT116 (colon carcinoma) and T47D (breast cancer) .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a variety of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
3. Anti-inflammatory Effects
Similar compounds within the same chemical class have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Triazole derivative | Anticancer | 6.2 μM (HCT116) | |
| Thiadiazole derivative | Antitubercular | 1.35 μM (Mycobacterium tuberculosis) | |
| Triazole derivatives | Antimicrobial | Various |
These findings suggest that modifications to the thiazole and triazole moieties can enhance biological activity.
The proposed mechanisms for the biological activities of this compound include:
- Apoptosis Induction : Triggering programmed cell death in cancer cells through disruption of cellular pathways.
- Enzyme Inhibition : Blocking key enzymes involved in tumor growth and inflammation.
Q & A
Basic: What are the standard synthetic routes for 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling a triazolopyridazine-thiol intermediate with a thiazole-acetamide derivative. Key steps include:
- Thiol activation : Use of glacial acetic acid as a solvent and reflux conditions (e.g., 2 h at 100°C) to promote nucleophilic substitution between the thiol group and α-haloacetamide precursors .
- Catalyst selection : Reactions often employ potassium carbonate or triethylamine to deprotonate the thiol and enhance reactivity .
- Yield optimization : Lower yields (45–58%) are common due to steric hindrance from the phenyl and thiazole groups. Solvent polarity adjustments (e.g., switching from ethanol to DMF) and controlled stoichiometry (1:1.2 molar ratio of thiol to acetamide) can improve efficiency .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- IR spectroscopy : Identifies key functional groups, such as the C=O stretch of the acetamide (~1650–1700 cm⁻¹) and C-S vibrations (~650–750 cm⁻¹) .
- NMR analysis :
- ¹H NMR : Signals for the phenyl group (δ 7.2–7.8 ppm), thiazole protons (δ 7.5–8.2 ppm), and acetamide NH (δ 10–12 ppm) .
- ¹³C NMR : Confirms the triazolopyridazine core (aromatic carbons at δ 120–150 ppm) and the thioacetamide linkage (C-S at δ 35–45 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₈H₁₃N₇OS₂) and detects fragmentation patterns .
Advanced: How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?
Methodological Answer:
Contradictions often arise from tautomerism or impurities. Strategies include:
- Variable-temperature NMR : Detects dynamic processes like keto-enol tautomerism in the thioacetamide moiety .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, particularly useful for distinguishing aromatic protons in the triazolopyridazine and thiazole rings .
- X-ray crystallography : Provides definitive structural confirmation. For example, X-ray analysis of analogous triazole-thioacetamides revealed planar geometries and bond-length consistency with expected resonance structures .
Advanced: What computational methods are suitable for predicting the bioactivity of this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or antimicrobial enzymes). For example, docking studies of similar thiazole-triazole hybrids showed strong binding to ATP pockets via H-bonding with the acetamide NH and π-π stacking with aromatic rings .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity using descriptors like LogP and polar surface area .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
Basic: What are common substituent modifications to enhance solubility or stability?
Methodological Answer:
- Phenyl ring substitution : Introducing polar groups (e.g., -SO₂NH₂ or -OH) at the para position improves aqueous solubility but may reduce membrane permeability .
- Thiazole modification : Replacing the thiazole-2-yl group with a methyl-thiazole or pyridyl-thiazole enhances metabolic stability, as seen in analogs with 80–91% yields .
- Protecting groups : Use of tert-butyl or acetyl groups during synthesis prevents oxidation of sulfur atoms, critical for maintaining thioether bond integrity .
Advanced: How can reaction mechanisms be elucidated for unexpected byproducts (e.g., dimerization)?
Methodological Answer:
- Isolation and characterization : Purify byproducts via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and analyze with MS/NMR. For example, dimerization may occur via radical intermediates under high-temperature reflux .
- Kinetic studies : Monitor reaction progress using HPLC or TLC to identify rate-determining steps. Pseudo-first-order kinetics often apply to nucleophilic substitution reactions .
- Isotopic labeling : Use ³⁴S-labeled thiol precursors to track sulfur participation in side reactions .
Advanced: What strategies optimize yield in multi-step syntheses involving triazolopyridazine-thiol intermediates?
Methodological Answer:
- Stepwise purification : Isolate intermediates after each step (e.g., triazolopyridazine-thiol) to avoid cross-contamination. Yields drop significantly (≤5%) if impurities persist .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) for cyclization steps, improving overall yield by 15–20% .
- Protection-deprotection : Use Boc or Fmoc groups to shield reactive sites (e.g., NH in thiazole) during harsh conditions .
Basic: How is the purity of the compound validated for pharmacological assays?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to achieve ≥95% purity. Retention times are compared to standards .
- Elemental analysis : Match experimental C/H/N/S values with theoretical calculations (deviation ≤0.4%) .
- Melting point consistency : Sharp melting points (e.g., 258–259°C) indicate purity; broad ranges suggest impurities .
Advanced: What in vitro assays are recommended to evaluate antimicrobial activity for this compound?
Methodological Answer:
- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (concentration range: 1–128 µg/mL). Triazole-thiazole hybrids show MICs of 8–32 µg/mL due to membrane disruption .
- Time-kill assays : Monitor bactericidal effects over 24 h to distinguish static vs. cidal activity .
- Resistance studies : Serial passage assays (≥20 generations) assess propensity for resistance development .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Methodological Answer:
- Core modifications : Replacing triazolopyridazine with imidazopyridazine increases lipophilicity and CNS penetration .
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance antibacterial activity by 4-fold, while bulky groups (e.g., -Ph) reduce solubility .
- Bioisosteric replacement : Substitute thioacetamide with sulfonamide to improve metabolic stability without losing target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
